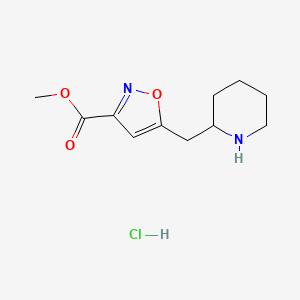

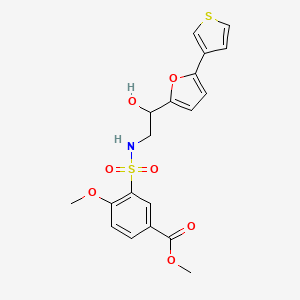

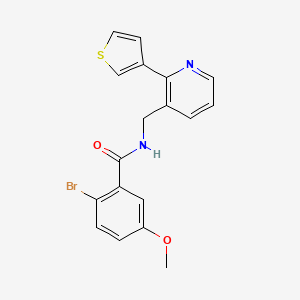

Methyl 5-(piperidin-2-ylmethyl)isoxazole-3-carboxylate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

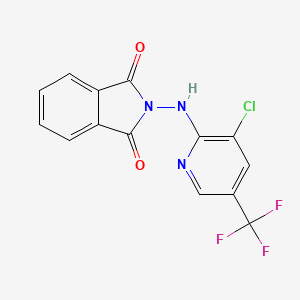

The synthesis of related heterocyclic compounds involves multi-step reactions starting from piperidine carboxylic acids, which are converted to β-keto esters and then treated with various reagents to yield the desired heterocycles . For instance, the synthesis of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates involves the reaction of β-enamine diketones with N-mono-substituted hydrazines . Similarly, the synthesis of methyl 4-aminopyrrole-2-carboxylates from 5-methoxyisoxazoles involves a relay catalytic cascade reaction . These methodologies could potentially be adapted for the synthesis of "Methyl 5-(piperidin-2-ylmethyl)isoxazole-3-carboxylate hydrochloride" by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques such as 1H-, 13C-, and 15N-NMR spectroscopy and HRMS . The stereochemistry of some derivatives has also been determined by single-crystal X-ray diffraction studies . These analytical techniques are crucial for confirming the structure of synthesized compounds, including the target compound.

Chemical Reactions Analysis

The chemical reactions involving isoxazole derivatives are diverse and can lead to a variety of functionalized products. For example, the reductive ring opening of isoxazolidine moieties can lead to novel compounds with potential biological activity . The relay catalysis approach used in the synthesis of pyrrole derivatives and the domino reactions for pyrazol derivatives demonstrate the versatility of reactions involving isoxazole and related heterocycles.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds such as solubility, melting points, and acid dissociation constants are important for their potential applications. The acid dissociation constants of some methyl pyrrolidine carboxylate derivatives have been determined, which is relevant for understanding their chemical behavior . The antimicrobial activity of some derivatives has also been evaluated, indicating the potential for these compounds to serve as pharmaceutical agents .

Aplicaciones Científicas De Investigación

Structure-Activity Relationships and Receptor Binding

- Cannabinoid Receptor Antagonists : Research has explored the structure-activity relationships of pyrazole derivatives, revealing their potential as cannabinoid receptor antagonists. These compounds, including variations with a piperidinyl carboxamide group, have been studied for their ability to antagonize harmful side effects of cannabinoids, indicating their utility in pharmacological probes and therapeutic interventions (Lan et al., 1999).

Pharmacokinetics and Metabolism

- Metabolism of Diarylpyrazoles : The in vitro metabolism of diarylpyrazoles, a group of cannabinoid receptor ligands, has been studied, with findings suggesting that their metabolites undergo structural modifications. Such studies are crucial for understanding the pharmacokinetics and potential therapeutic applications of these compounds (Zhang et al., 2005).

Therapeutic Potential

Antitumor Activity : The antitumor activity of certain compounds, such as o-carboxybenzoylferrocene derivatives, has been investigated, showing potential efficacy in cancer treatment. This highlights the versatility of piperidine-containing compounds in developing therapeutic agents (Simenel et al., 2008).

ALK Inhibitors for Cancer Treatment : Novel anaplastic lymphoma kinase (ALK) inhibitors have been developed, demonstrating the role of such compounds in cancer therapy. The study on these inhibitors provides insights into optimizing pharmacokinetic properties to enhance therapeutic efficacy (Teffera et al., 2013).

Receptor Modulation and Neuropharmacology

- AMPA Receptor Modulation : Certain piperidine compounds have been shown to modulate AMPA receptor-mediated currents, suggesting potential applications in neuropharmacology and the treatment of memory-related disorders (Arai et al., 1994).

Propiedades

IUPAC Name |

methyl 5-(piperidin-2-ylmethyl)-1,2-oxazole-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3.ClH/c1-15-11(14)10-7-9(16-13-10)6-8-4-2-3-5-12-8;/h7-8,12H,2-6H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUNSQOPMASPUHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NOC(=C1)CC2CCCCN2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-2-[(E)-(mesitylimino)methyl]phenol](/img/structure/B2530811.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2530812.png)

![N-[1-(1H-benzimidazol-2-yl)ethyl]-3-chlorobenzamide](/img/structure/B2530817.png)

![2-Methyl-4-[(pyrrolidin-2-yl)methoxy]-6-(trifluoromethyl)pyrimidine](/img/structure/B2530819.png)

![Methyl 4-((4-oxo-9-(2,2,6,6-tetramethylpiperidin-4-yl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2530822.png)